2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is an organic compound with a complex structure that includes a pyridine ring substituted with a cyanide group, a dimethyl group, and a sulfanyl group attached to a chlorinated methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide typically involves multiple steps. One common approach starts with the preparation of 5-chloro-2-methoxybenzyl chloride, which is then reacted with a thiol compound to introduce the sulfanyl group. The resulting intermediate is further reacted with 4,6-dimethyl-3-pyridyl cyanide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the potential hazards associated with handling chlorinated and cyanide-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzyl cyanide
- 4,6-Dimethyl-3-pyridyl cyanide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15ClN2OS |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-11(2)19-16(14(10)8-18)21-9-12-7-13(17)4-5-15(12)20-3/h4-7H,9H2,1-3H3 |
InChI Key |
ODDLDESPPVHLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
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